5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide is a chemical compound that belongs to the class of picolinamides. This compound is characterized by the presence of a bromine atom and a hydroxyl group attached to a branched alkyl chain, which contributes to its unique properties and potential applications in various scientific fields.
The compound is derived from the modification of picolinamide, a well-known scaffold in medicinal chemistry. The introduction of the bromine atom and the specific alkyl group enhances its biological activity and solubility, making it a subject of interest in drug development and pharmacological studies.
5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide can be classified as:
The synthesis of 5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide typically involves several key steps:
The molecular structure of 5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide features:
The compound's structural data includes:
5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by steric hindrance introduced by the bulky branched alkyl group, which may affect reaction rates and pathways.
The mechanism of action for 5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide primarily involves its interaction with biological targets such as receptors or enzymes.
Experimental data from pharmacological studies indicate that modifications in the molecular structure significantly impact binding efficiency and biological activity.
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and High Performance Liquid Chromatography (HPLC) are commonly used to assess purity and structural integrity.
5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide has several scientific uses:
This compound represents a promising area for further research due to its potential applications in drug discovery and development, particularly in targeting specific biological mechanisms effectively.
5-Bromo-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide (designated ML273 or VU0424465 in research contexts) functions as a highly selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). This compound belongs to the acetylenic picolinamide scaffold, which exhibits preferential binding to the transmembrane allosteric site of mGlu5 rather than the orthosteric glutamate-binding domain. This specificity is critical due to the high sequence conservation of orthosteric sites across mGlu subtypes, which complicates the development of subtype-selective orthosteric ligands. In contrast, ML273 achieves >100-fold selectivity for mGlu5 over mGlu1 and demonstrates no detectable activity at other mGlu subtypes (mGlu2/3/4/6/7/8) at concentrations up to 10 μM, as confirmed by calcium mobilization assays and radioligand binding studies [3].
The compound's allosteric mechanism enables fine-tuned receptor modulation without inducing receptor desensitization—a common limitation of orthosteric agonists. ML273 enhances receptor sensitivity to endogenous glutamate, effectively amplifying physiological signaling. This property is particularly advantageous for central nervous system (CNS) applications, as ML273 exhibits favorable blood-brain barrier permeability supported by its moderate lipophilicity (LogP ~3.2) and solubility profiles (>75 μM in PBS, 104 μM in Fassif media) [3]. Table 1 summarizes its selectivity profile across key mGlu receptor subtypes:
Table 1: Selectivity Profile of 5-Bromo-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide (ML273)
Receptor Subtype | Activity (10 μM) | Potency (EC₅₀ or IC₅₀) | Assay Type |
---|---|---|---|
mGlu5 | Ago-PAM | 127 nM (Calcium mobilization) | Recombinant cell line |
mGlu1 | Inactive | >10 μM | Fold-shift assay |
mGlu2/3/4/6/7/8 | Inactive | >10 μM | Calcium mobilization |
68 GPCRs/Transporters | No significant activity | <35% inhibition at 10 μM | Ricerca Lead Profiler |
A defining feature of ML273 is its dual pharmacological activity, functioning as both an allosteric agonist and a positive allosteric modulator ("ago-PAM"). In recombinant cell lines with low mGlu5 receptor density (mimicking native expression levels), ML273 directly activates mGlu5 in the absence of glutamate, producing robust intracellular calcium release. Simultaneously, it potentiates subthreshold glutamate responses by shifting the glutamate concentration-response curve leftward [3]. This bifunctionality distinguishes it from pure PAMs like ML254 (PAM 38t), which lacks intrinsic agonist activity even in native electrophysiological systems such as rat hippocampal slices .
The structural basis for ago-PAM activity resides in the picolinamide core and acetylene linker, which facilitate receptor activation through transmembrane domain interactions. Modifications at the 5-position of the pyridine ring (e.g., bromo substitution) optimize binding kinetics. The 3-hydroxy-3-methylbutan-2-yl side chain further enhances potency by forming hydrogen bonds with non-conserved residues in the mGlu5 allosteric pocket [3]. Key characteristics of ago-PAM vs. pure PAM profiles include:
Table 2: Functional Comparison of mGlu5 Modulator Chemotypes
Property | ML273 (Ago-PAM) | Pure PAMs (e.g., ML254) | Clinical Relevance |
---|---|---|---|
Glutamate-Independent Agonism | Yes (EC₅₀ = 127 nM) | No | Direct receptor activation |
Glutamate Fold-Shift | Moderate (~3x) | Low (~1.5–3x) | Reduced seizure risk |
Native Tissue Activity | Active in rat SC-CA1 synapses | Active only with glutamate | Physiological relevance |
The bifunctional activity of ML273 positions it as a compelling tool for addressing treatment-resistant schizophrenia domains. Dysregulated glutamatergic signaling—particularly through NMDA receptor hypofunction—underlies positive (hallucinations), negative (social withdrawal), and cognitive symptoms of schizophrenia. As mGlu5 functionally couples with NMDA receptors, its potentiation by ML273 restores NMDA signaling without direct ion channel activation, thereby circumventing excitotoxicity risks [3].
Preclinically, mGlu5 ago-PAMs reverse behavioral deficits in models predictive of antipsychotic efficacy:
Notably, the magnitude of glutamate fold-shift correlates with neurotoxicity risks. ML273's moderate fold-shift (~3x) contrasts with high-fold-shift PAMs (e.g., VU0424465, >10x), which provoke seizures in rodents via excessive receptor overactivation. This positions ML273 as a safer pharmacological probe for delineating the therapeutic contributions of allosteric agonism versus cooperativity [3]. Future research should explore its efficacy in neurodevelopmental models (e.g., MAM) that recapitulate schizophrenia pathophysiology.
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8